Cas no 77809-89-3 (1H-4a,11-Ethanobenzo[b]cyclopropa[6,7]cyclohept[1,2-f]oxepin-6,8-dicarboxaldehyde,1a,2,3,4,10,11,11a,11b-octahydro-7,9-dihydroxy-1,1,4,11-tetramethyl-10-(2-methylpropyl)-,(1aR,4S,4aS,10R,11R,11aR,11bR)-rel-(-)- (9CI))
![1H-4a,11-Ethanobenzo[b]cyclopropa[6,7]cyclohept[1,2-f]oxepin-6,8-dicarboxaldehyde,1a,2,3,4,10,11,11a,11b-octahydro-7,9-dihydroxy-1,1,4,11-tetramethyl-10-(2-methylpropyl)-,(1aR,4S,4aS,10R,11R,11aR,11bR)-rel-(-)- (9CI) structure](https://de.kuujia.com/scimg/cas/77809-89-3x500.png)
77809-89-3 structure
Produktname:1H-4a,11-Ethanobenzo[b]cyclopropa[6,7]cyclohept[1,2-f]oxepin-6,8-dicarboxaldehyde,1a,2,3,4,10,11,11a,11b-octahydro-7,9-dihydroxy-1,1,4,11-tetramethyl-10-(2-methylpropyl)-,(1aR,4S,4aS,10R,11R,11aR,11bR)-rel-(-)- (9CI)
1H-4a,11-Ethanobenzo[b]cyclopropa[6,7]cyclohept[1,2-f]oxepin-6,8-dicarboxaldehyde,1a,2,3,4,10,11,11a,11b-octahydro-7,9-dihydroxy-1,1,4,11-tetramethyl-10-(2-methylpropyl)-,(1aR,4S,4aS,10R,11R,11aR,11bR)-rel-(-)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-4a,11-Ethanobenzo[b]cyclopropa[6,7]cyclohept[1,2-f]oxepin-6,8-dicarboxaldehyde,1a,2,3,4,10,11,11a,11b-octahydro-7,9-dihydroxy-1,1,4,11-tetramethyl-10-(2-methylpropyl)-,(1aR,4S,4aS,10R,11R,11aR,11bR)-rel-(-)- (9CI)
- 1H-4a,11-Ethanobenzo[b]cyclopropa[6,7]cyclohept[1,2-f]oxepin-6,8-dicarboxaldehyde,1a,2,3,4,10,11,11a,11b-octahydro-7,9-dihydr
- 1H-4a,11-Ethanobenzo[b]cyclopropa[6,7]cyclohept[1,2-f]oxepin-6,8-dicarboxaldehyde,1a,2,3,4,10,11,11a,11b-octahydro-7,9-dihydroxy-1,1,4,11-tetramethyl-10-(2-methylpropyl)-,(1aa,4b,4aa,10b,11a,11ab,11ba)-(-)-
- Euglobal V
- Euglobal Ⅴ
- 77809-89-3
- 5,7-dihydroxy-10,13,13,17-tetramethyl-9-(2-methylpropyl)-2-oxapentacyclo[8.7.2.01,11.03,8.012,14]nonadeca-3,5,7-triene-4,6-dicarbaldehyde
- CHEBI:175632
- DTXSID201098256
- 1H-4a,11-Ethanobenzo[b]cyclopropa[6,7]cyclohept[1,2-f]oxepin-6,8-dicarboxaldehyde, 1a,2,3,4,10,11,11a,11b-octahydro-7,9-dihydroxy-1,1,4,11-tetramethyl-10-(2-methylpropyl)-, (1aR,4S,4aS,10R,11R,11aR,11bR)-rel-(-)-
-
- Inchi: 1S/C28H38O5/c1-14(2)11-19-20-23(32)16(12-29)22(31)17(13-30)24(20)33-28-10-9-27(19,6)25(28)21-18(26(21,4)5)8-7-15(28)3/h12-15,18-19,21,25,31-32H,7-11H2,1-6H3
- InChI-Schlüssel: BIAFCXUFUQOOMP-UHFFFAOYSA-N
- Lächelt: CC12CCC3(C(CCC4C(C)(C)C4C13)C)OC1C(=C(O)C(C=O)=C(O)C=1C2CC(C)C)C=O
Berechnete Eigenschaften
- Genaue Masse: 454.27192431g/mol
- Monoisotopenmasse: 454.27192431g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 33
- Anzahl drehbarer Bindungen: 4
- Komplexität: 808
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 7
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 83.8Ų
- XLogP3: 7.1
1H-4a,11-Ethanobenzo[b]cyclopropa[6,7]cyclohept[1,2-f]oxepin-6,8-dicarboxaldehyde,1a,2,3,4,10,11,11a,11b-octahydro-7,9-dihydroxy-1,1,4,11-tetramethyl-10-(2-methylpropyl)-,(1aR,4S,4aS,10R,11R,11aR,11bR)-rel-(-)- (9CI) Verwandte Literatur
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
77809-89-3 (1H-4a,11-Ethanobenzo[b]cyclopropa[6,7]cyclohept[1,2-f]oxepin-6,8-dicarboxaldehyde,1a,2,3,4,10,11,11a,11b-octahydro-7,9-dihydroxy-1,1,4,11-tetramethyl-10-(2-methylpropyl)-,(1aR,4S,4aS,10R,11R,11aR,11bR)-rel-(-)- (9CI)) Verwandte Produkte
- 1251021-84-7(4a-Phenyl-octahydro-2,7naphthyridine-2-carboxylicacidtert-butylester)
- 921075-18-5(2-(4-chlorophenyl)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide)
- 2171323-19-4(2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methylcyclohexane-1-carboxylic acid)
- 2248259-24-5(Tert-butyl 2-amino-2-(2,4,6-trimethylphenyl)acetate)
- 2137099-73-9(N-benzyl-2-{5-[(1S)-1-hydroxy-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetamide)
- 1779809-85-6(tert-butyl N-(3-amino-2-cycloheptyl-2-methylpropyl)carbamate)
- 896803-64-8(4-{2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo3,2-bquinazolin-9-yl}morpholine)
- 2227700-90-3(rac-(1R,3R)-2,2-dimethyl-3-(5-methylpyrazin-2-yl)cyclopropylmethanamine)
- 1604293-75-5((3S)-1-ethylsulfonyl-3-methyl-piperazine)
- 27925-39-9(3-ethyl-3-hydroxy-2,2-dimethylpentanoic acid)
Empfohlene Lieferanten
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

上海贤鼎生物科技有限公司
Gold Mitglied
CN Lieferant
Großmenge

Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge